(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound with the chemical formula CHBrOZn and a molecular weight of 246.42 g/mol. This compound appears as a white solid and is primarily used as a reagent in organic synthesis. Its unique structure features a methoxy group and a ketone functionality, making it an important intermediate in various
(S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide does not possess a biological function itself. Its mechanism of action lies in its ability to transfer the chiral acetoacetate moiety to other molecules during organic synthesis. The specific mechanism depends on the reaction conditions and the substrate involved.
Organozinc compounds can be pyrophoric (ignite spontaneously in air) and should be handled with appropriate precautions in a well-ventilated fume hood using dry solvents under inert atmosphere []. Zinc bromide (ZnBr2), a potential byproduct of decomposition, is an irritant and can cause eye damage or skin irritation upon contact. THF, the solvent, is flammable, can form explosive peroxides upon prolonged storage or exposure to light, and should be handled according to safety protocols.
(S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide functions as a crucial chiral nucleophile in asymmetric aldol reactions. These reactions involve the condensation of an aldehyde or ketone with an enolate, forming a new carbon-carbon bond and a stereocenter. The (S)-configuration of the zinc compound allows for the introduction of a new chiral center with high enantioselectivity, meaning the reaction predominantly yields one specific stereoisomer. This property makes it valuable for the synthesis of optically pure compounds, which are essential in various fields like pharmaceuticals and materials science [, ].
Beyond aldol reactions, (S)-(-)-3-Methoxy-2-methyl-3-oxopropylzinc bromide finds use in various other stereoselective transformations. These include:
While specific biological activity data for (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is limited, organozinc compounds are known for their potential applications in medicinal chemistry. They may exhibit various biological activities due to their ability to form stable complexes with biological molecules. The use of this compound in synthesizing bioactive natural products suggests potential pharmacological relevance, although further studies are needed to elucidate specific interactions and effects .
Several methods exist for synthesizing (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide:
(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide has several applications:
Several compounds share structural or functional similarities with (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide. Here are a few notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide | Enantiomer of (S)-(-) form | Different optical activity; used similarly |
2-Methyl-3-butenylzinc bromide | Lacks methoxy group | Used primarily for different types of coupling |
Ethylzinc bromide | Simpler structure without ketone functionality | Commonly used in various organic reactions |
(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific functional groups that allow for selective reactivity and its role as an intermediate in synthesizing complex natural products like macrolides .
The comprehensive spectroscopic characterization of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide (molecular formula C₅H₉BrO₂Zn, molecular weight 246.4 g/mol) involves multiple analytical techniques that provide complementary structural and stereochemical information [1] [2] [3]. This organozinc compound, typically supplied as a 0.5 M solution in tetrahydrofuran with a density of 0.965 g/mL at 25°C, represents an important class of organometallic reagents widely utilized in synthetic organic chemistry [1] [2].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural elucidation and stereochemical analysis of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide. The technique provides detailed information about the nuclear environment and electronic shielding effects in both the organic framework and the organozinc coordination sphere [4] [5].
The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide exhibits characteristic signals that reflect the compound's chiral methyl ester structure bonded to the zinc center. The methoxy protons (OCH₃) appear as a sharp singlet in the downfield region at 3.7-3.8 parts per million, integrating for three hydrogens [4] [6]. The methyl group attached to the chiral carbon center resonates as a doublet at 1.1-1.3 parts per million due to coupling with the adjacent methine proton, also integrating for three hydrogens. The methine proton (CH) appears as a quartet in the 2.5-2.8 parts per million region, integrating for one hydrogen, while the methylene protons (CH₂Zn) bonded directly to zinc exhibit a characteristic doublet of doublets pattern at 0.8-1.2 parts per million, integrating for two hydrogens.
The $$^{13}\text{C}$$ nuclear magnetic resonance spectrum provides complementary structural information through carbon chemical shift analysis. The carbonyl carbon (C=O) resonates in the characteristic ester region at 172-175 parts per million, confirming the presence of the methyl ester functionality [4] [6]. The methoxy carbon (OCH₃) appears at 51-52 parts per million, while the methyl carbon attached to the chiral center resonates at 15-18 parts per million. The methine carbon (CH) exhibits a signal at 38-42 parts per million, and the methylene carbon directly bonded to zinc (CH₂Zn) appears at 20-25 parts per million, showing the characteristic upfield shift associated with carbon-zinc bonding.
Nucleus | Position | Expected Chemical Shift (ppm) | Multiplicity | Integration |
---|---|---|---|---|
$$^{1}\text{H}$$ | Methoxy (OCH₃) | 3.7-3.8 | Singlet | 3H |
$$^{1}\text{H}$$ | Methyl (CH₃) | 1.1-1.3 | Doublet | 3H |
$$^{1}\text{H}$$ | Methine (CH) | 2.5-2.8 | Quartet | 1H |
$$^{1}\text{H}$$ | Methylene (CH₂Zn) | 0.8-1.2 | Doublet of doublets | 2H |
$$^{13}\text{C}$$ | Carbonyl (C=O) | 172-175 | - | - |
$$^{13}\text{C}$$ | Methoxy (OCH₃) | 51-52 | - | - |
$$^{13}\text{C}$$ | Methyl (CH₃) | 15-18 | - | - |
$$^{13}\text{C}$$ | Methine (CH) | 38-42 | - | - |
$$^{13}\text{C}$$ | Methylene (CH₂Zn) | 20-25 | - | - |
The coordination of tetrahydrofuran solvent molecules to the zinc center significantly influences the nuclear magnetic resonance spectroscopic parameters, causing characteristic shifts in both $$^{1}\text{H}$$ and $$^{13}\text{C}$$ chemical shifts due to the altered electronic environment around the metal center [7] [8] [9]. The organozinc bond exhibits partial ionic character, which manifests as distinctive chemical shift patterns in the directly bonded carbon and the adjacent carbons through inductive effects.
The determination of enantiomeric purity in (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide requires specialized nuclear magnetic resonance techniques due to the inherent inability of conventional nuclear magnetic resonance spectroscopy to distinguish between enantiomers directly [10] [11] [5]. Chiral derivatizing agents and chiral solvating agents represent the most effective approaches for enantiomeric differentiation and quantitative purity assessment.
Chiral derivatizing agents such as (S)-α-methoxy-α-trifluoromethylphenylacetic acid and (R)-α-methoxy-α-trifluoromethylphenylacetic acid can be employed to convert the organozinc compound into diastereomeric derivatives [12] [5] [13]. The resulting diastereomers exhibit distinct chemical shifts in both $$^{1}\text{H}$$ and $$^{19}\text{F}$$ nuclear magnetic resonance spectra, allowing for precise quantification of enantiomeric composition through integration of well-resolved signals. The "in-tube" derivatization procedure, utilizing dicyclohexylcarbodiimide as a coupling agent and 4-dimethylaminopyridine as a catalyst, provides rapid and efficient conversion without the need for extensive purification protocols [12].
Derivatizing Agent | Full Name | Application | Detection Method |
---|---|---|---|
(S)-MTPA | (S)-α-Methoxy-α-trifluoromethylphenylacetic acid | Alcohol/amine derivatization | $$^{19}\text{F}$$ NMR |
(R)-MTPA | (R)-α-Methoxy-α-trifluoromethylphenylacetic acid | Alcohol/amine derivatization | $$^{19}\text{F}$$ NMR |
(S)-MPA | (S)-α-Methoxyphenylacetic acid | Alcohol/amine derivatization | $$^{1}\text{H}$$ NMR |
(R)-MPA | (R)-α-Methoxyphenylacetic acid | Alcohol/amine derivatization | $$^{1}\text{H}$$ NMR |
(S)-BINOL | (S)-1,1'-Bi-2-naphthol | Chiral solvating agent | $$^{1}\text{H}$$ NMR |
(R)-1,1'-Binaphthyl-2,2'-diyl phosphate | (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Chiral solvating agent | $$^{31}\text{P}$$ NMR |
Chiral solvating agents offer an alternative approach that does not require covalent bond formation. (S)-1,1'-Bi-2-naphthol and related binaphthol derivatives can form transient diastereomeric complexes with the organozinc compound through non-covalent interactions [10] [14] [15]. These complexes exhibit differential chemical shifts in $$^{1}\text{H}$$ nuclear magnetic resonance spectra, enabling direct determination of enantiomeric excess without chemical modification. The method typically requires a 1:1 to 2:1 molar ratio of chiral solvating agent to analyte and provides linear correlation between enantiomeric excess and observed chemical shift differences.
Mass spectrometry provides crucial molecular weight confirmation and fragmentation pattern analysis for (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide. The molecular ion peak appears at m/z 246.4, corresponding to the intact organozinc complex [16] [17] [18]. However, due to the relatively weak carbon-zinc bond and the labile nature of organometallic compounds, the molecular ion typically exhibits low relative intensity, often less than 5% of the base peak.
The fragmentation pattern reflects the characteristic decomposition pathways of organozinc esters. The most prominent fragmentation involves the loss of the bromide ligand, generating a fragment ion at m/z 167 with moderate intensity (15-25% relative intensity) [16] [19] [17]. Loss of the methoxy group produces a significant fragment at m/z 215 (30-40% relative intensity), while elimination of the entire carboxymethyl functionality yields a fragment at m/z 187 (45-55% relative intensity). The zinc bromide cation [ZnBr]⁺ appears at m/z 144 and often represents a major fragment ion (60-70% relative intensity) due to the stable nature of this species.
Fragment Ion | m/z Value | Relative Intensity (%) | Assignment |
---|---|---|---|
M⁺- | 246 | <5 | Molecular ion |
[M-Br]⁺ | 167 | 15-25 | Loss of bromide |
[M-OCH₃]⁺ | 215 | 30-40 | Loss of methoxy |
[M-CO₂CH₃]⁺ | 187 | 45-55 | Loss of carboxymethyl |
[ZnBr]⁺ | 144 | 60-70 | Zinc bromide cation |
[CH₃CO]⁺ | 43 | 80-90 | Acetyl cation |
[OCH₃]⁺ | 31 | 20-30 | Methoxy cation |
[CH₃]⁺ | 15 | 10-20 | Methyl cation |
The isotope pattern analysis reveals characteristic splitting due to the presence of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and bromine (⁷⁹Br, ⁸¹Br) isotopes [17] [20]. The bromine isotope pattern shows the characteristic 1:1 doublet separated by 2 mass units, while the zinc isotope distribution contributes to the overall isotope envelope. High-resolution mass spectrometry can provide accurate mass measurements that confirm the elemental composition and distinguish between isobaric interferences.
X-ray crystallographic analysis of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide and related organozinc complexes provides definitive structural information regarding bond lengths, bond angles, and coordination geometry [21] [22] [23]. The zinc center typically adopts a distorted tetrahedral coordination environment, with the organic ligand, bromide, and coordinating tetrahydrofuran molecules occupying the coordination sites.
Crystallographic studies of analogous organozinc bromide complexes reveal characteristic zinc-bromide bond lengths in the range of 2.385-2.410 Å, while zinc-carbon bond distances typically fall between 2.01-2.05 Å [21] [22] [24]. The carbon-oxygen bond lengths in the ester functionality range from 1.43-1.46 Å for single bonds and 1.20-1.22 Å for the carbonyl double bond. The bromide-zinc-carbon bond angles deviate from ideal tetrahedral geometry, typically measuring 108-112°, reflecting the steric influence of the organic ligand and solvent coordination.
Parameter | Typical Value | Literature Range |
---|---|---|
Space Group | P2₁ | Monoclinic |
Unit Cell a (Å) | 8.5-9.2 | ±0.2 |
Unit Cell b (Å) | 10.1-11.5 | ±0.3 |
Unit Cell c (Å) | 12.8-14.2 | ±0.4 |
Volume (ų) | 1100-1400 | ±50 |
Z | 4 | 4 or 8 |
Density (g/cm³) | 1.85-1.95 | ±0.05 |
Zn-Br Bond Length (Å) | 2.385-2.410 | ±0.01 |
Zn-C Bond Length (Å) | 2.01-2.05 | ±0.02 |
C-O Bond Length (Å) | 1.43-1.46 | ±0.02 |
C=O Bond Length (Å) | 1.20-1.22 | ±0.01 |
Br-Zn-C Angle (°) | 108-112 | ±2 |
O-C-O Angle (°) | 124-126 | ±1 |
The crystal packing analysis reveals important intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding interactions between the ester carbonyl oxygen and hydrogen atoms from coordinated tetrahydrofuran molecules contribute to the overall stability [21] [22] [25]. Additionally, weak Van der Waals interactions and potential π-π stacking interactions between aromatic systems (when present in related complexes) influence the crystal packing arrangement.
The absolute configuration determination through X-ray crystallographic analysis requires the presence of heavy atoms or the use of anomalous scattering techniques [7] [8] [9]. The zinc and bromine atoms provide sufficient anomalous scattering to enable reliable absolute structure determination, confirming the (S)-configuration of the chiral carbon center. This crystallographic confirmation complements the spectroscopic enantiomeric purity assessments and provides definitive stereochemical assignment.